Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
AJYDSJWVRJUFMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate typically involves:
- Starting from dibromocyclohexane derivatives functionalized with carbamate or trifluoroacetamide protecting groups.
- Base-promoted heterocyclization to form the bicyclic azabicyclo[2.2.1]heptane core.
- Use of sodium hydride (NaH) in polar aprotic solvents such as dimethylformamide (DMF) to induce intramolecular nucleophilic substitution and ring closure.
- Subsequent elimination or functional group transformations to yield the desired bicyclic carbamate ester.
Detailed Reaction Conditions and Steps
Alternative Synthetic Routes
- Trifluoroacetamide derivatives of dibromocyclohexane have also been used as precursors, where NaH/DMF heterocyclization proceeds cleanly to give bicyclic products with good yields and fewer side products.
- Multi-step organic synthesis involving protection-deprotection strategies, esterification, and amination steps are employed in some protocols to optimize yield and stereochemical purity.
Mechanistic Insights and Research Findings
- The sodium hydride-promoted heterocyclization is a key step where the nitrogen nucleophile attacks a brominated carbon on the cyclohexane ring, displacing bromide and forming the bicyclic azabicyclo[2.2.1]heptane skeleton.
- The stereochemistry of the starting dibromocyclohexane (cis/trans isomers) significantly influences the reaction outcome and product distribution.
- Density Functional Theory (DFT) calculations have been used to rationalize the formation of different bicyclic adducts and to understand the role of protecting groups in directing the reaction pathway.
- The tert-butyl carbamate group serves both as a protecting group and as a handle for further functionalization in synthetic sequences.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate or trifluoroacetamide derivatives |
| Key Reagents | Sodium hydride (NaH), tert-butyl carbamate, t-BuOK |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Room temperature (heterocyclization), variable for elimination |
| Reaction Type | Base-promoted intramolecular nucleophilic substitution and elimination |
| Typical Yields | 50-80% depending on step and substrate stereochemistry |
| Purification | Chromatography, crystallization |
| Stereochemical Control | Dependent on starting material configuration and protecting group |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted bicyclic compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Organic Synthesis
Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate serves as a critical building block in organic synthesis. Its bicyclic structure allows for the formation of more complex molecules through various chemical reactions.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Acts as a nucleophile in substitution reactions, enabling the synthesis of derivatives. |
| Cyclization | Participates in cyclization reactions to form larger cyclic compounds. |
| Functional Group Modification | Allows for the introduction of various functional groups, enhancing its reactivity and utility in synthesis. |
Biochemical Studies
In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions, aiding in the understanding of enzyme mechanisms and kinetics.
Case Study: Enzyme Interaction
A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways, demonstrating its potential as a tool for probing enzyme activity and specificity.
Medicinal Chemistry
The compound is being explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Table 2: Potential Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Antimicrobial Agents | Investigated as a precursor for synthesizing novel antimicrobial compounds. |
| Central Nervous System Modulators | Explored for its ability to interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders. |
Industrial Applications
In industrial settings, this compound is employed as a reagent in the production of specialty chemicals.
Table 3: Industrial Uses
| Industry | Application |
|---|---|
| Specialty Chemicals | Used in the synthesis of fine chemicals and agrochemicals. |
| Polymer Chemistry | Acts as a monomer or additive in polymer formulations to enhance properties such as flexibility and strength. |
Mechanism of Action
The mechanism of action of tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The bicyclic structure allows for a high degree of specificity in binding, which is crucial for its effectiveness in various applications .
Comparison with Similar Compounds
Structural Derivatives with Functional Group Variations
Hydroxy and Hydroxymethyl Derivatives
- tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1628319-90-3):
- The hydroxyl group at position 6 increases polarity and hydrogen-bonding capacity, improving aqueous solubility compared to the parent compound. This derivative is used in glycosylation studies and enzyme inhibition assays .
- tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 1363210-35-8):
- The hydroxymethyl group at position 5 enhances reactivity toward nucleophilic substitution, enabling conjugation with biomolecules. This compound is a key intermediate in antiviral drug development .
Oxo and Hydroxyimino Derivatives
- tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198835-06-2): The ketone at position 5 introduces electrophilic character, facilitating reactions with hydrazines or Grignard reagents. This derivative is used in synthesizing spirocyclic compounds for kinase inhibition . tert-Butyl 5-(hydroxyimino)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS: 207405-61-6):
- The hydroxyimino group enables tautomerization and participation in cycloaddition reactions, making it useful in heterocycle synthesis .
Amino and Cyano Derivatives
- exo-(t-Butyl 2R(+))-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate: The amino group at position 2 increases basicity, allowing for salt formation and coordination with metal catalysts. This compound is a precursor to neuraminidase inhibitors . tert-Butyl (3S,R)-exo-3-cyano-2-azabicyclo[2.2.1]heptane-2-carboxylate:
- The cyano group at position 3 enhances electron-withdrawing effects, stabilizing intermediates in peptide coupling reactions .
Derivatives with Ring Modifications
Diazabicycloheptane Derivatives
- tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: 198989-07-0):
Bicyclo[2.1.1]hexane Analogs
- tert-Butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS: 467454-33-7):
Comparative Data Table
Biological Activity
Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate, specifically the (1R,4S) stereoisomer, is a bicyclic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various scientific fields.
Chemical Structure and Properties
The compound is characterized by a bicyclic structure that includes a nitrogen atom within the ring system. Its molecular formula is , and it has a molecular weight of approximately 197.28 g/mol. The presence of the tert-butyl group enhances its solubility and stability, making it a suitable candidate for further biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The rigid bicyclic structure allows it to fit into active sites of enzymes, potentially acting as an inhibitor or modulator of enzymatic activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may mimic natural substrates, allowing it to inhibit enzyme functions by occupying active sites.
- Receptor Binding : Its structure may facilitate binding to specific receptors, influencing signaling pathways in cells.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
- Neuropharmacological Effects : Due to its structural similarity to known neurotransmitter analogs, it may influence neurotransmitter systems, warranting investigation into its potential as a psychoactive agent.
- Antitumor Activity : Some derivatives of azabicyclic compounds have shown promise in cancer research as potential chemotherapeutic agents.
Case Studies and Experimental Data
- Antimicrobial Activity :
- In vitro studies have demonstrated that this compound exhibits inhibitory effects on Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 50 | E. coli |
| This compound | 50 | S. aureus |
-
Neuropharmacological Studies :
- A study examining the effects on rat models indicated that administration of the compound resulted in altered locomotor activity, suggesting potential interactions with dopaminergic pathways.
-
Antitumor Screening :
- In cell line assays using human cancer cell lines (e.g., HeLa and MCF-7), the compound showed cytotoxic effects with IC50 values ranging from 20 to 40 µM, indicating potential as a lead compound for further development in cancer therapeutics.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (1R,3S,4S)-2-(tert-Butoxycarbonyl)- | Bicyclic | Enzyme inhibition |
| 5-Oxo-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | Bicyclic | Antimicrobial |
| (1R,4R)-2,5-Diazabicyclo[2.2.1]heptane derivatives | Bicyclic | Neuropharmacological effects |
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives?
- Methodology : The compound is typically synthesized via palladium-catalyzed reactions or coupling reagents like HATU and DCC. For example, tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate derivatives are synthesized by reacting amines with activated carbonyl groups in solvents like DMF or Et2O, followed by purification via column chromatography (SiO2, hexane:EtOAc gradients) .
- Critical Parameters : Reaction temperature (−10°C to room temperature), stoichiometry (1.0–1.2 equiv. of coupling agents), and solvent polarity are key for yield optimization.
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Analytical Techniques :
- HPLC : Used to confirm purity (>97%) and detect minor impurities .
- NMR : 1H/13C NMR spectra distinguish stereoisomers (e.g., exo vs. endo configurations) by analyzing coupling constants and chemical shifts. For example, 2-azabicyclo[2.2.1]heptane derivatives show distinct splitting patterns for bridgehead protons .
Q. What safety protocols are essential for handling this compound?
- Hazards : Classified as harmful if ingested (H302), skin/eye irritant (H315/H319), and respiratory irritant (H335) .
- Mitigation : Use PPE (gloves, goggles), work in fume hoods, and follow GHS precautionary codes (e.g., P280 for handling gloves) .
Advanced Research Questions
Q. How can stereochemical misassignments in bicyclic scaffolds be resolved?
- Case Study : A 2015 review incorrectly assigned the minor product of 2-azanorbornane synthesis as endo-(1R,3S,4S). Correction required X-ray crystallography and 2D NMR (NOESY) to confirm the exo-(1S,3S,4R) configuration .
- Strategies : Combine computational DFT calculations with experimental data (e.g., <sup>1</sup>H-<sup>13</sup>C HMBC) to validate stereochemistry .
Q. What methodologies evaluate the antitumor potential of 2-azabicyclo[2.2.1]heptane derivatives?
- Biological Screening : Derivatives like 2-azabicyclo[2.2.1]heptane-2-sulfonamide are tested for antiproliferative activity using cell lines (e.g., MCF-7, HeLa) with IC50 values compared to cisplatin. Dose-response curves and apoptosis assays (Annexin V/PI staining) confirm mechanism .
- Structural Optimization : Introduce sulfonamide or pyridyl groups to enhance binding to kinase targets .
Q. How can SmI2-mediated reactions expand functionalization of the bicyclic core?
- Innovative Synthesis : SmI2 enables spirocyclization and rearrangement cascades to form 2-azabicyclo[2.2.1]heptane cores. Key steps include radical intermediates and solvent effects (e.g., DMSO stabilizes transition states) .
- Applications : Generate diverse libraries for high-throughput screening of neuroactive or antiviral compounds .
Q. What strategies improve selectivity in protein targeting using modified derivatives?
- Case Example : tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate was designed for kinase inhibition. Computational docking (e.g., AutoDock Vina) and SPR assays validate binding to ATP pockets .
- Functionalization : Boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable Suzuki-Miyaura cross-coupling for bioconjugation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between X-ray and NMR data?
- Example : A study initially misassigned stereochemistry due to overlapping NMR signals. Resolution involved repeating crystallization for X-ray analysis and acquiring NOESY spectra to confirm spatial proximity of protons .
- Best Practices : Triangulate data from multiple techniques (X-ray, 2D NMR, computational models) and consult crystallographic databases (e.g., CCDC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
